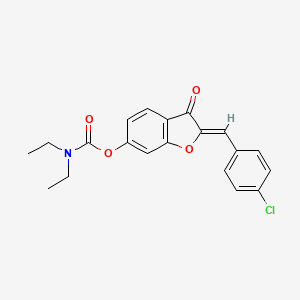

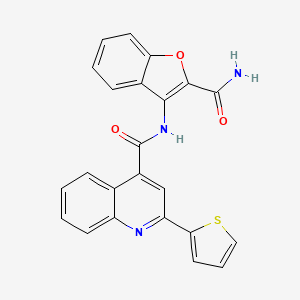

![molecular formula C19H14ClN3O3S2 B2784125 7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110970-01-8](/img/structure/B2784125.png)

7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives, which include compounds similar to the one you’re asking about, have been studied for their significant biological activities . They have been found to be biologically relevant against different cancer cell lines .

Synthesis Analysis

Quinazoline derivatives can be synthesized using a variety of methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of these compounds .Molecular Structure Analysis

Quinazoline is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” would likely include these features, along with additional functional groups specified in its name.Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can vary widely depending on the specific compound and conditions. For example, in the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” would depend on its specific molecular structure. Quinazoline derivatives, in general, are known for their versatility in chemical reactions due to the presence of multiple reactive sites .科学研究应用

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. The presence of a 7-chloro substituent and the thiazoloquinazoline core structure contribute to the compound’s potential efficacy in inhibiting tumor growth. Studies have shown that certain quinazoline derivatives exhibit significant in vivo antitumor activity against various cancer cell lines . These compounds may act as kinase inhibitors, disrupting crucial signaling pathways within cancer cells.

Synthesis of Benzodiazepine Analogues

The quinazoline scaffold is a valuable intermediate in the synthesis of benzodiazepine analogues. Benzodiazepines are widely used for their anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of quinazoline 3-oxides, closely related to the compound , has been a focus due to their reactivity and role as intermediates in creating benzodiazepine analogues .

Anti-Inflammatory Properties

Quinazoline derivatives are known to possess anti-inflammatory properties. The compound’s ability to modulate inflammatory responses makes it a candidate for the development of new anti-inflammatory drugs. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antibacterial and Antifungal Agents

The structural features of quinazoline derivatives, including the compound , allow them to act as effective antibacterial and antifungal agents. Their mechanism of action often involves interfering with the synthesis of nucleic acids or proteins essential for bacterial and fungal survival .

Antihypertensive Effects

Quinazoline derivatives have been associated with antihypertensive effects. They can act as vasodilators, reducing blood pressure by relaxing the smooth muscles of blood vessels. This application has potential in the management of hypertension and related cardiovascular conditions .

Antimalarial Activity

The compound’s chemical structure suggests potential utility in antimalarial drug development. Quinazoline derivatives can interfere with the life cycle of the malaria parasite, offering a pathway to new treatments for this disease .

作用机制

未来方向

属性

IUPAC Name |

7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S2/c1-2-26-14-6-4-3-5-12(14)21-18(25)15-16-22-17(24)11-9-10(20)7-8-13(11)23(16)19(27)28-15/h3-9H,2H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBZOCXMLHUEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

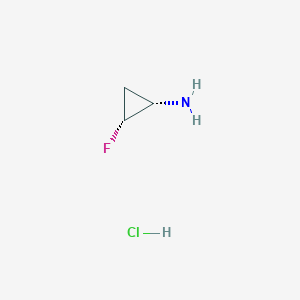

![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)

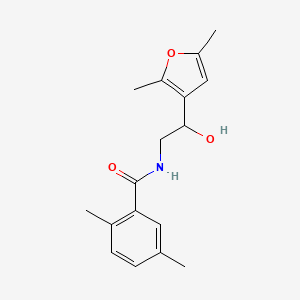

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

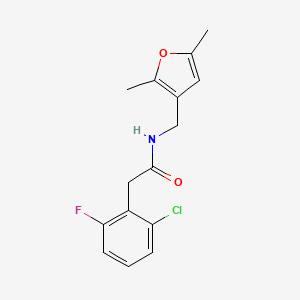

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)